
2-Amino-5-hydroxypentanoic acid
Overview
Description
2-Amino-5-hydroxypentanoic acid (CAS: 6152-89-2), also known as 5-hydroxynorvaline or L-5-hydroxynorvaline, is a non-proteinogenic amino acid with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Structurally, it features an amino group at position 2 and a hydroxyl group at position 5 of a pentanoic acid backbone. It was first identified in maize (Zea mays) leaves treated with methyl jasmonate, where it accumulates as a stress-induced metabolite . The compound has also been detected in pulses, suggesting a broader role in plant biochemistry .
Key physicochemical properties include:
- Solubility: High water solubility due to polar functional groups.
- Synthesis: Produced enzymatically via reduction of glutamate-5-semialdehyde in microbial pathways for 1,4-butanediol biosynthesis .
- Biological Role: Acts as a metabolic intermediate rather than a protein component, distinguishing it from proteinogenic amino acids like valine or proline .
Preparation Methods
Synthetic Preparation Methods
Selective Reduction of N-Tritylglutamate Derivatives
A notable synthetic approach involves the selective reduction of α- and γ-methyl (S)-N-tritylglutamates using lithium aluminum hydride (LiAlH4). This method efficiently yields (S)-2-amino-5-hydroxypentanoic acid with high stereochemical purity. The process exploits the chemoselective reduction of ester groups to primary alcohols while preserving the amino acid stereochemistry. This approach was described in detail by a 1987 study, highlighting its operational simplicity and effectiveness in producing both 2- and 4-amino-5-hydroxypentanoic acids.
- Starting materials: α- and γ-methyl (S)-N-tritylglutamates
- Reducing agent: LiAlH4
- Conditions: Controlled to selectively reduce methyl esters
- Outcome: High yield of (S)-2-amino-5-hydroxypentanoic acid
Reductive Amination of 2-Oxopentanoic Acid
Another common synthetic route involves reductive amination of 2-oxopentanoic acid with ammonia. This reaction typically uses sodium cyanoborohydride as a reducing agent under mild, room temperature conditions. The process converts the keto group at the 2-position into an amino group, forming the target amino acid with retention of the hydroxyl group at the 5-position. This method is widely used in laboratory synthesis due to its straightforwardness and moderate yields.
- Substrate: 2-oxopentanoic acid
- Amination agent: Ammonia
- Reducing agent: Sodium cyanoborohydride
- Temperature: Ambient
- Advantages: Mild conditions, accessible reagents
Enzymatic and Biocatalytic Methods
Industrial scale production often favors enzymatic methods for their enantioselectivity and environmentally friendly profiles. Transaminases and amino acid dehydrogenases can catalyze the conversion of precursor molecules into 2-amino-5-hydroxypentanoic acid with high stereochemical purity. These biocatalytic approaches minimize side reactions and reduce the need for harsh chemicals, aligning with green chemistry principles.
- High enantioselectivity
- Mild reaction conditions
- Environmentally benign
- Potential for scale-up
Data Table: Summary of Preparation Methods
Additional Notes and Practical Considerations
- Purity: Commercially available (S)-2-amino-5-hydroxypentanoic acid is often supplied at ≥95% purity, suitable for research and synthesis.
- Solubility and formulation: Preparation of stock solutions for experimental use involves dissolving in solvents like DMSO, PEG300, Tween 80, or water, with attention to clarity and order of solvent addition to ensure solubility.
- Scale-up: Enzymatic methods and selective reductions are preferred for larger scale synthesis due to better control of stereochemistry and environmental factors.
- Related intermediates: Processes for related compounds such as 2-amino-5-hydroxypropiophenone have been optimized to avoid regioisomer formation, which informs strategies for hydroxylated amino acid synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-amino-5-oxopentanoic acid.
Reduction: Formation of 2-amino-5-aminopentanoic acid.
Substitution: Formation of 2-amino-5-halopentanoic acid.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : AHPA serves as a critical building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with specific functionalities.
Biology
- Metabolic Pathways : The compound is studied for its role in metabolic pathways, particularly its interaction with enzymes involved in amino acid biosynthesis. It has been shown to inhibit homoserine dehydrogenase (HSD), an enzyme essential for synthesizing methionine, isoleucine, and threonine in fungi like Saccharomyces cerevisiae . This selective inhibition suggests potential antifungal applications.
- Stress Response in Plants : Research indicates that AHPA accumulates in plants like maize (Zea mays) under stress conditions (e.g., drought or herbivory). This accumulation may enhance plant resilience against biotic and abiotic stresses .
Medicine
- Therapeutic Potential : AHPA is being investigated for its potential therapeutic applications, particularly as a precursor for drug synthesis. Its ability to inhibit specific enzymes involved in amino acid metabolism positions it as a candidate for developing antifungal treatments.
Antifungal Activity
In vitro studies have demonstrated that AHPA effectively inhibits fungal growth. For example, it showed a dose-dependent response against various fungal strains, significantly reducing their viability at higher concentrations. This property supports its potential use as a natural antifungal agent in agricultural applications.
Stress Response Mechanism
A study on maize plants revealed that AHPA levels increased significantly during drought stress compared to insect feeding or treatment with defense signaling molecules. This suggests that AHPA plays a protective role during environmental stressors by modulating metabolic pathways .
Biological Activity | Mechanism | Organism | Observations |
---|---|---|---|
Antifungal Activity | Inhibition of homoserine dehydrogenase | Saccharomyces cerevisiae | Selective toxicity to fungi; effective in vitro inhibition |
Stress Response | Accumulation during herbivory and drought | Zea mays | Increased levels during stress conditions |
Metabolic Regulation | Interference with amino acid biosynthesis | Various fungi | Disruption of essential amino acid pathways |
Mechanism of Action
The mechanism of action of 2-amino-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, affecting its reactivity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Aminovaleric Acid (2-Piperidinone)
- Structure : Lacks the hydroxyl group at position 5; cyclic amide (lactam) form.
- Molecular Weight : 131.14 g/mol.
- Key Difference: Cyclic structure reduces polarity compared to 2-amino-5-hydroxypentanoic acid.
(S)-2-Amino-5,5,5-Trifluoropentanoic Acid
- Structure : Trifluoromethyl (-CF₃) replaces the hydroxyl group at position 4.
- Synthesis : Prepared via dynamic kinetic resolution, highlighting its use in fluorinated drug intermediates .
- Key Difference : Fluorination increases lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
4-Hydroxyproline
- Structure : Hydroxyl group on a pyrrolidine ring (proline derivative).
- Function : Critical for collagen stability; incorporated into proteins post-translationally.
- Key Difference: Proteinogenic role contrasts with this compound’s non-protein status .
(S)-5-Guanidino-2-hydroxypentanoic Acid
- Structure: Guanidino group replaces the amino group at position 2.
- Toxicity: Requires stringent safety protocols (e.g., respiratory protection), unlike this compound .
- Key Difference: Guanidino group enhances basicity and hydrogen-bonding capacity, altering biochemical interactions .
Comparative Data Table
*TFP: Trifluoropentanoic acid
Key Research Findings
- Biosynthetic Pathway: In E. coli, this compound is an intermediate in the conversion of glutamate to 1,4-butanediol, highlighting its metabolic versatility .
- Plant Stress Response : Induced by methyl jasmonate in maize, suggesting a role in defense mechanisms against herbivores or pathogens .
- Safety Profile: Limited toxicological data exist, but related compounds like 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid show minimal hazards under standard handling .
Biological Activity
2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxyvaline) is an amino acid derivative that exhibits various biological activities. This article explores its biochemical properties, mechanisms of action, and implications in different biological contexts, particularly focusing on its role in metabolic pathways and potential therapeutic applications.
This compound has the molecular formula and is classified as a non-protein amino acid. It is characterized by a hydroxyl group attached to the pentanoic acid chain, which influences its solubility and reactivity. The compound is hydrophobic and relatively insoluble in water, which affects its bioavailability and interaction with biological systems .
Inhibition of Homoserine Dehydrogenase
One of the significant mechanisms through which this compound exhibits biological activity is by inhibiting homoserine dehydrogenase (HSD), an enzyme crucial for the biosynthesis of certain amino acids such as methionine, isoleucine, and threonine. This inhibition occurs in organisms like Saccharomyces cerevisiae, leading to selective toxicity against fungi while sparing animal cells due to the absence of HSD in animals .
This mechanism highlights the potential use of this compound as an antifungal agent, particularly in agricultural applications where fungal infections pose significant threats to crops.
Stress Response in Plants
Research indicates that this compound accumulates in response to various stressors in plants, such as herbivory and drought conditions. For instance, studies on maize (Zea mays) have shown that levels of this amino acid increase significantly during aphid infestation and drought stress. This accumulation may serve as a protective mechanism, enhancing the plant's resilience against biotic and abiotic stresses .
Antifungal Applications
In a study evaluating the antifungal properties of this compound, researchers found that it effectively inhibited fungal growth in vitro. The compound was tested against several fungal strains, demonstrating a dose-dependent response. The results indicated that at higher concentrations, it significantly reduced fungal viability, supporting its potential use as a natural antifungal agent .
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Organism | Observations |
---|---|---|---|
Antifungal Activity | Inhibition of homoserine dehydrogenase | Saccharomyces cerevisiae | Selective toxicity to fungi; effective in vitro inhibition |
Stress Response | Accumulation during herbivory and drought | Zea mays | Increased levels during stress conditions |
Metabolic Regulation | Interference with amino acid biosynthesis | Various fungi | Disruption of essential amino acid pathways |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 2-amino-5-hydroxypentanoic acid in plant tissues?
- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard. Derivatization using reagents like AccQ-Fluor (Waters) enhances sensitivity by tagging free amino groups. Post-derivatization, NMR (1H and 1H-1H COSY) and mass spectrometry (positive/negative ionization modes) are critical for structural confirmation. For example, δH 4.25 (t, 6.0 Hz) and δH 3.60 (t, 5.9 Hz) in NMR, and m/z 304 (positive mode) for derivatized forms, are diagnostic .
- Validation : Cross-validate with synthetic standards and spike-recovery experiments to address matrix effects.
Q. How does methyl jasmonate treatment influence the accumulation of this compound in maize?
- Experimental Design : Treat B73 maize inbred lines with 100 µM methyl jasmonate. Harvest leaves at 24–72 hr intervals. Extract free amino acids using methanol/water (70:30) and quantify via derivatization-based HPLC.
- Findings : Methyl jasmonate upregulates this compound by 3–5-fold compared to controls, suggesting a role in stress response or secondary metabolism .
Advanced Research Questions
Q. What enzymatic pathways involve this compound in microbial synthesis of 1,4-butanediol (BDO)?
- Pathway Engineering : In E. coli, glutamate is converted to this compound via glutamyl-CoA reductase (EC 1.2.1.b) or glutamate-5-semialdehyde reductase (EC 1.1.1.a). Subsequent steps involve:
- Deamination : this compound → 5-hydroxy-2-oxopentanoic acid (via EC 1.4.1.a or EC 2.6.1.a).
- Decarboxylation : 5-hydroxy-2-oxopentanoic acid → 4-hydroxybutanal (via EC 4.1.1.a).
- Reduction : 4-hydroxybutanal → 1,4-butanediol (via EC 1.1.1.a) .
- Optimization : Use CRISPRi to downregulate competing pathways (e.g., TCA cycle) and overexpress NADPH-dependent reductases.
Q. How does this compound’s stereochemistry affect its role in non-ribosomal peptide synthesis?
- Computational Modeling : Employ molecular dynamics (GROMACS/CHARMM) to simulate interactions with peptide synthetases. The hydroxyl group at C5 and amine at C2 create hydrogen-bonding motifs critical for adenylation domain recognition.
- Experimental Validation : Synthesize enantiomers and test incorporation rates into model peptides (e.g., gramicidin S analogs). LC-MS/MS quantifies regioselectivity .
Q. Are there contradictions in reported solubility data for this compound, and how can they be resolved?
- Data Discrepancies : PubChem lists solubility as "not available," while plant-extraction studies imply water solubility >10 mg/mL.
- Resolution : Conduct shake-flask experiments at pH 2–12. Use nephelometry for turbidity measurements. Note that zwitterionic nature (pKa1 ≈ 2.1, pKa2 ≈ 9.8) causes pH-dependent solubility minima near the isoelectric point (pH ~5.9) .
Q. Methodological Challenges
Q. What strategies improve the stability of this compound during long-term storage?
- Best Practices : Lyophilize and store at −80°C under argon. Avoid aqueous solutions >1 mM due to cyclization to lactam derivatives. Monitor purity via LC-MS (look for m/z 133 → m/z 115 dehydration peaks) .
Q. How can isotopic labeling (e.g., 13C/15N) be achieved for metabolic flux analysis of this compound?
- Synthesis : Feed Bacillus subtilis with 13C-glucose and 15N-ammonium sulfate. Extract labeled this compound via ion-exchange chromatography. Confirm labeling efficiency via 13C-NMR (C5 hydroxyl: δC 65–70 ppm) .
Properties
IUPAC Name |
2-amino-5-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWARROQQFCFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315938 | |
Record name | 5-Hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-2-Amino-5-hydroxypentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
533-88-0, 6152-89-2 | |
Record name | 5-Hydroxynorvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentahomoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Pentahomoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentahomoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAHOMOSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKG8I0M67E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
231.5 °C | |
Record name | L-2-Amino-5-hydroxypentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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